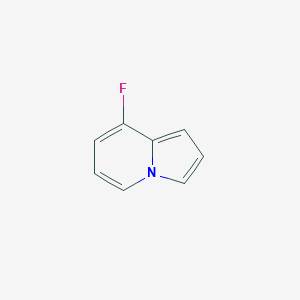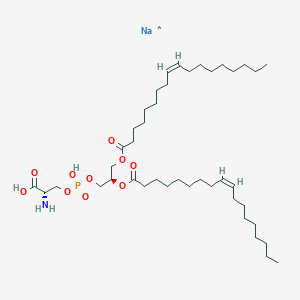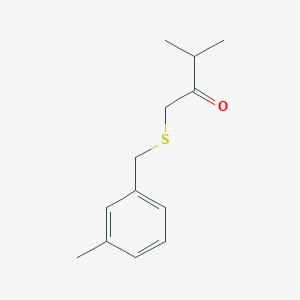
3-Methyl-1-((3-methylbenzyl)thio)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-((3-methylbenzyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS. This compound is characterized by the presence of a thioether linkage and a ketone functional group. It is a derivative of butanone, where the hydrogen atoms are substituted with methyl and 3-methylbenzylthio groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-((3-methylbenzyl)thio)butan-2-one typically involves the reaction of 3-methylbenzyl chloride with 3-methyl-2-butanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thioether group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-((3-methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thioethers.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-((3-methylbenzyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-((3-methylbenzyl)thio)butan-2-one involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological macromolecules. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of adducts with proteins and nucleic acids. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-butanone: A simpler ketone without the thioether group.
3-Methyl-1-((2-methylbenzyl)thio)butan-2-one: A structural isomer with the thioether group attached to a different position on the benzyl ring.
3-Methyl-2-butene-1-thiol: A related compound with a thiol group instead of a thioether.
Uniqueness
3-Methyl-1-((3-methylbenzyl)thio)butan-2-one is unique due to the presence of both a thioether and a ketone functional group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H18OS |
|---|---|
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
3-methyl-1-[(3-methylphenyl)methylsulfanyl]butan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10(2)13(14)9-15-8-12-6-4-5-11(3)7-12/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
GNZGYDZUSCKYOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CSCC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


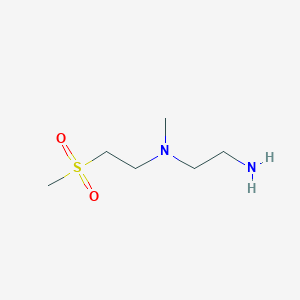



![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)
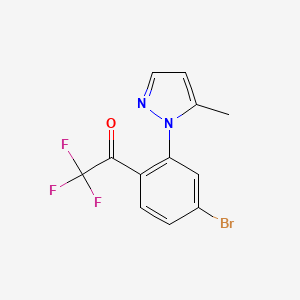
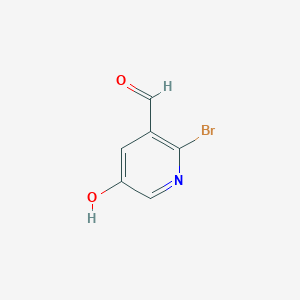
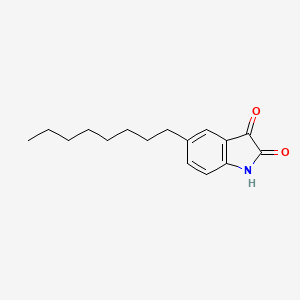
![rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol](/img/structure/B13655131.png)
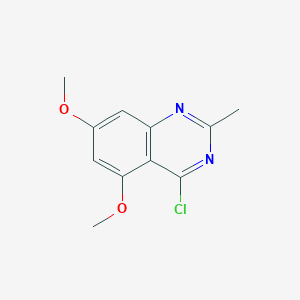
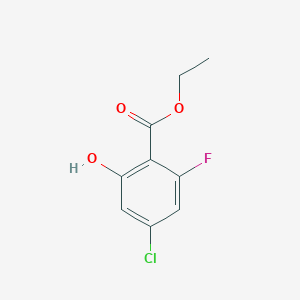
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
